H-Glu(OtBu)-NH2
Overview
Description
H-Glu(OtBu)-NH2, also known as L-Glutamic acid α-tert-butyl ester amide, is a derivative of L-Glutamic acid. This compound is widely used in the synthesis of various bioactive molecules, including antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs). It is a non-cleavable linker that plays a crucial role in the stability and efficacy of these bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu(OtBu)-NH2 typically involves the esterification of L-Glutamic acid followed by amidation. The esterification process uses tert-butyl alcohol and a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to obtain the tert-butyl ester of L-Glutamic acid. The ester is then subjected to amidation using ammonia or an amine under controlled temperature and pressure conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
H-Glu(OtBu)-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
H-Glu(OtBu)-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the development of bioactive peptides and proteins.
Medicine: Integral in the synthesis of antibody-drug conjugates and PROTACs, which are used in targeted cancer therapies.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
H-Glu(OtBu)-NH2 exerts its effects by acting as a linker in bioactive molecules. In antibody-drug conjugates, it links the antibody to the drug, ensuring the drug is delivered specifically to the target cells. In PROTACs, it facilitates the degradation of target proteins by linking the target protein to an E3 ubiquitin ligase, leading to the protein’s ubiquitination and subsequent degradation .
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid α-tert-butyl ester: Similar in structure but lacks the amide group.
L-Glutamic acid: The parent compound, which is more hydrophilic and less stable.
N-Boc-L-Glutamic acid: Another derivative used in peptide synthesis.
Uniqueness
H-Glu(OtBu)-NH2 is unique due to its non-cleavable nature, which provides stability to the bioactive molecules it is part of. This stability is crucial for the efficacy of antibody-drug conjugates and PROTACs, making this compound a valuable compound in medicinal chemistry .
Biological Activity
H-Glu(OtBu)-NH2, also known as this compound·HCl, is a derivative of glutamic acid that has garnered attention in biochemical research due to its unique properties and potential applications. This article explores the biological activity of this compound, including its synthesis, biological effects, and relevant case studies.
- Molecular Formula : C₉H₁₈N₂O₃
- Molecular Weight : 238.71 g/mol
- CAS Number : 108607-02-9
- Purity : Typically >98% .
Synthesis
The synthesis of this compound involves several steps, often utilizing solid-phase peptide synthesis (SPPS) techniques. The compound can be synthesized from Fmoc-protected glutamic acid derivatives through coupling reactions with various amino acids and protecting groups. A notable method involves the use of di-tert-butyl esters to protect the carboxyl groups during synthesis, which can later be deprotected to yield the active compound .
1. Toxicological Profile
This compound has been classified under various toxicological categories:
- Acute Toxicity :
- Oral: Category 4 (H302)
- Dermal: Category 4 (H312)
- Inhalation: Category 4 (H332)
- Skin Corrosion/Irritation : Category 2 (H315)
- Serious Eye Damage/Eye Irritation : Category 2 (H319) .
These classifications indicate that while the compound is not highly toxic, it requires caution in handling, particularly concerning skin and eye contact.
2. Biological Effects
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : Some studies suggest that derivatives of glutamic acid can act as antioxidants, potentially protecting cells from oxidative stress.
- Neuroprotective Effects : Glutamate derivatives are known to play roles in neurotransmission and may have neuroprotective properties, which are beneficial in conditions like neurodegenerative diseases.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in neuronal cell cultures exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to controls, suggesting that this compound may enhance cell viability under stress conditions.
Treatment | Cell Viability (%) |
---|---|
Control | 45 |
This compound | 75 |
This data indicates a protective effect against oxidative damage .
Case Study 2: Antioxidant Activity
Another research focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound showed a dose-dependent scavenging effect on DPPH radicals.
Concentration (μM) | % Scavenging Effect |
---|---|
10 | 20 |
50 | 50 |
100 | 80 |
These findings highlight the potential use of this compound as an antioxidant agent .
Properties
IUPAC Name |
tert-butyl (4S)-4,5-diamino-5-oxopentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-7(12)5-4-6(10)8(11)13/h6H,4-5,10H2,1-3H3,(H2,11,13)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWIPGSUTYVUBF-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.